Mesosulfuron
Overview
Description
Mesosulfuron is a herbicide, typically used as the methyl variant, for post-emergence control of grasses and weeds in cereals . It is also a pesticide transformation product . It is a systemic compound with foliar and soil activity, that inhibits cell division in shoots and roots .
Synthesis Analysis
The synthetic method of this compound involves using 4-chloro-2-aminobenzoic acid as a raw material, and prepares this compound through esterification, diazotising, logical sulfur dioxide, oxychloride, ammonification cyclization, N-methyl, cyaniding, reduction, open loop, Mesylation and 11 steps of condensation .Molecular Structure Analysis
The chemical formula of this compound is C₁₆H₁₉N₅O₉S₂ . The molecular mass is 489.48 . The International Chemical Identifier key (InChIKey) is MAYMYMXYWIVVOK-UHFFFAOYSA-N .Chemical Reactions Analysis
The performance of this compound-methyl in controlling wild mustard was not affected by carrier water hardness . In the case of herbicides such as this compound-methyl, which are not sensitive to carrier water hardness, the use of 2% AMS or UAN may also increase herbicide performance .Scientific Research Applications
Effects on Growth and Competitiveness of Wheat and Weeds
- Impact on Wheat and Aegilops tauschii : Mesosulfuron-methyl, primarily used in wheat fields, influences the competition between wheat and the annual weed Aegilops tauschii. Research indicates that this compound-methyl can inhibit the growth and development of both wheat and A. tauschii, though A. tauschii shows a certain level of resistance to low concentrations of this compound-methyl (Wang, Tian, & Chen, 2021).
Seed Dressing and Safener Evaluation
- Use of Mefenpyr-diethyl as a Safener : this compound-methyl, usually applied with the safener mefenpyr-diethyl, can lead to tolerance increase in Tausch’s goatgrass. This finding is significant for controlling weed resistance in wheat fields and understanding the protective effect of mefenpyr-diethyl (Yuan et al., 2021).
Sequential Applications in Wheat
- Timing with Nitrogen Applications : Research suggests that the timing of this compound application relative to nitrogen fertilization is critical for avoiding crop injury and yield reduction in wheat. This compound and nitrogen applications should be spaced by at least 7 to 14 days (Sosnoskie et al., 2009).
Herbicide Synthesis and Mode of Action
- Chemical Synthesis and Function : this compound-methyl belongs to the sulfonylurea group of herbicides and inhibits the biosynthesis of essential amino acids in plants by targeting acetolactate synthase (ALS). Its synthesis and mode of action are well-documented (Huan-you, 2011).
Evaluation of Weed Control in Wheat
- Weed Management in Wheat Fields : this compound, in combination with other herbicides, has been evaluated for controlling weeds in wheat. Ready-mix formulations, particularly with iodosulfuron, have shown effectiveness in reducing weed density and increasing wheat yield (Singh, Malik, Singh, & Narwal, 2003).
Residue Dynamics in Wheat and Soil
- Residue Analysis : Field trials indicate that this compound-methyl residues in wheat and soil have specific half-lives, suggesting considerations for its environmental impact and residue management (Xun, 2009).
Influence on Soil Biodegradability and Nitrogen Transformation
- Impact on Soil Microbial Community : this compound-methyl application can affect soil microbial communities, potentially influencing soil nitrogen transformation and biodegradability. This has significant implications for environmental safety assessments (Du et al., 2021).
Tolerance in Oat and Rye
- Post-emergence Application in Cereal Crops : this compound's effects on cereal crops like oat and rye have been studied, showing varying levels of tolerance and impact on grain yield, emphasizing the need for crop-specific application strategies (Macrae, Culpepper, & Grey, 2007).
Resistance Mechanisms in Weeds
- Molecular Basis of Resistance : Studies on molecular mechanisms of resistance to this compound-methyl in weeds like American sloughgrass and Alopecurus aequalis provide insights into resistance management and herbicide effectiveness (Li et al., 2015; Zhao et al., 2017).
Environmental Impact Assessment
- Effects on Aquatic Plants : Research assessing the impact of this compound-methyl on aquatic plants, especially under multi-stress conditions like nitrate co-pollution, is crucial for understanding its environmental footprint (Nuttens et al., 2016).
Mechanism of Action
Target of Action
Mesosulfuron primarily targets the enzyme Acetolactate Synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the plant .
Mode of Action
This compound acts as an ALS-inhibiting herbicide . It binds to the ALS enzyme, preventing it from catalyzing the production of branched-chain amino acids . This inhibition disrupts protein synthesis and halts plant growth . A mutation at Trp-574 in the ALS protein has been associated with resistance to this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . When ALS is inhibited, these amino acids cannot be produced, disrupting protein synthesis and plant growth .
In resistant plants, this compound is metabolized by the cytochrome P450 enzyme CYP709C56 into a less toxic form . This enzyme degrades this compound, reducing its effectiveness . The up-regulation of CYP709C56 expression in resistant plants is correlated with metabolic resistance to this compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound remains phytotoxic in soils long after application , suggesting it may have a long environmental half-life.
Result of Action
The primary result of this compound’s action is the inhibition of plant growth due to disrupted protein synthesis . This leads to the death of the plant . In resistant plants, however, this compound is metabolized into a less toxic form, reducing its effectiveness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its persistence in the environment can vary with microbial population and temperature . Furthermore, the long replanting intervals recommended on labels (up to 12 months) suggest that this compound remains active in soils for a considerable period .
Safety and Hazards
Future Directions
The double mutation in the ALS gene confers high resistance levels to ALS-inhibiting herbicides . This is the first evidence of the double ALS mutation in shepherd’s-purse endowing ALS-inhibiting herbicide resistance . Future research could focus on understanding this resistance mechanism and developing strategies to manage it.
Biochemical Analysis
Biochemical Properties
Mesosulfuron functions through the inhibition of acetolactate synthase , an enzyme responsible for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . This interaction between this compound and the enzyme acetolactate synthase is crucial for its herbicidal activity.
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of acetolactate synthase . This inhibition disrupts the biosynthesis of certain amino acids, which can affect various cellular processes, including protein synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the enzyme acetolactate synthase . This binding inhibits the enzyme’s activity, leading to a decrease in the production of the branched-chain amino acids valine, leucine, and isoleucine .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are typically assessed 30 days after application This allows for the observation of any long-term effects on cellular function
Metabolic Pathways
This compound is involved in the metabolic pathway of branched-chain amino acid biosynthesis . It interacts with the enzyme acetolactate synthase, disrupting the normal flow of this metabolic pathway .
Properties
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O9S2/c1-29-12-7-13(30-2)19-15(18-12)20-16(24)21-32(27,28)11-6-9(8-17-31(3,25)26)4-5-10(11)14(22)23/h4-7,17H,8H2,1-3H3,(H,22,23)(H2,18,19,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYMYMXYWIVVOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058087 | |
Record name | Mesosulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400852-66-6 | |
Record name | Mesosulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400852-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesosulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400852666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesosulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESOSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919YAC7YA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the target of mesosulfuron and how does it affect plants?
A: this compound is an acetolactate synthase (ALS)-inhibiting herbicide. [, , , , , , , , , , , , ] It binds to and inhibits the ALS enzyme, which is critical for the synthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. [, , , , , , , , , , , , ] Blocking BCAA synthesis disrupts protein production, ultimately leading to plant death. [, , , , , , , , , , , , ]
Q2: What is the molecular structure of this compound-methyl?
A: this compound-methyl is the methyl ester of this compound, which is the active form of the herbicide. Its IUPAC name is methyl 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4- (methylsulfonyl)methyl]benzoate. []
Q3: What is the molecular weight of this compound-methyl?
A3: The molecular weight of this compound-methyl is 464.46 g/mol.
Q4: Is there spectroscopic data available for this compound-methyl?
A: While the provided abstracts don't detail specific spectroscopic data, various techniques are used to characterize the compound. For example, liquid chromatography with UV detection is employed to quantify this compound-methyl residue levels in wheat and soil. []
Q5: How does the timing of nitrogen fertilizer application affect this compound efficacy?
A: Research suggests that applying nitrogen fertilizer too soon after this compound application can reduce its efficacy and potentially injure the crop. [] It was found that separating applications by at least 7 to 14 days minimized injury and potential yield reduction. []
Q6: Are there any compatibility issues with mixing this compound-methyl and urea ammonium nitrate (UAN)?
A: Combining this compound-methyl directly with UAN can lead to significant crop injury. [] It's recommended to apply these two separately, maintaining a time interval between applications. []
Q7: Is this compound-methyl directly involved in any catalytic reactions?
A: this compound-methyl itself isn't a catalyst. It acts as an inhibitor, specifically targeting the enzyme acetolactate synthase (ALS). [, , , , , , , , , , , , ]
Q8: Has resistance to this compound-methyl been reported in weed species?
A: Yes, resistance to this compound-methyl has been documented in various weeds, including Italian ryegrass, American sloughgrass, and shortawn foxtail. [, , , , , , , , , , , , , ]
Q9: What are the mechanisms of resistance to this compound-methyl?
A9: Resistance mechanisms include:
- Target-site resistance (TSR): Mutations in the ALS gene can reduce this compound-methyl binding affinity, rendering it less effective. [, , , , , , , , , , , , ]
- Non-target-site resistance (NTSR): Enhanced herbicide metabolism, often involving cytochrome P450 enzymes, can detoxify this compound-methyl faster in resistant plants. [, , , , ]
Q10: Is there cross-resistance between this compound-methyl and other herbicides?
A: Cross-resistance is common between this compound-methyl and other ALS-inhibiting herbicides. [, , , , , , , , , , , , , , ] The level of cross-resistance can vary depending on the specific ALS mutation or metabolic pathway involved. [, , , , , , , , , , , , , , ]
Q11: What is the environmental fate of this compound-methyl?
A: While specific degradation pathways aren't detailed in the abstracts, studies have investigated this compound-methyl residues in wheat and soil. [] Research suggests its persistence can vary depending on factors like soil type and environmental conditions. []
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